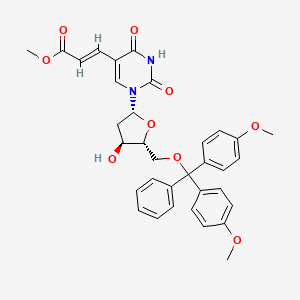

E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a comprehensive description of its molecular architecture. According to the established nomenclature protocols, the compound is formally designated as methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate. This systematic name reflects the complete stereochemical configuration and functional group arrangement within the molecular structure.

The structural representation of this nucleoside analog reveals a complex molecular framework characterized by multiple distinct chemical domains. The pyrimidine base contains the characteristic uridine core with a carbomethoxyvinyl substituent attached at the 5-position through an alkene linkage in the E-configuration. The sugar component consists of a 2'-deoxyribose moiety, specifically lacking the hydroxyl group at the 2'-carbon position, which distinguishes it from ribonucleoside analogs. The 5'-position of the sugar bears a dimethoxytrityl protecting group, which serves as a acid-labile protecting group commonly employed in nucleoside synthesis.

The molecular formula C34H34N2O9 encompasses all constituent atoms within the structure, including the pyrimidine base, modified deoxyribose sugar, carbomethoxyvinyl side chain, and the dimethoxytrityl protecting group. The molecular weight of 614.64 daltons reflects the substantial size of this modified nucleoside compared to natural nucleosides. The compound exhibits specific stereochemical designations at multiple chiral centers, with the sugar component maintaining the natural D-configuration found in biological nucleosides.

Alternative Nomenclatural Systems in Nucleoside Chemistry

Nucleoside chemistry employs several alternative nomenclatural systems that provide different perspectives on molecular structure and function. The traditional nucleoside naming convention, which forms the basis for common names in this field, designates pyrimidine nucleosides with the suffix "-idine" and purine nucleosides with the suffix "-osine". In the context of deoxyribonucleosides, the prefix "deoxy" is incorporated to indicate the absence of the 2'-hydroxyl group on the sugar moiety.

The International Union of Pure and Applied Chemistry coding system for nucleotides provides a standardized framework for representing nucleic acid sequences and modifications. This system employs single-letter codes for natural nucleotides, with A representing adenine, C representing cytosine, G representing guanine, T representing thymine in deoxyribonucleic acid contexts, and U representing uracil in ribonucleic acid contexts. Modified nucleosides, such as E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-dimethoxytrityl-uridine, fall outside the standard coding system and require detailed chemical nomenclature for precise identification.

The numbering system for nucleoside components follows established International Union of Pure and Applied Chemistry guidelines, with the heterocyclic base atoms numbered according to specific protocols. For pyrimidine bases like uridine, the numbering begins with the nitrogen atom bonded to the sugar component designated as position 1, proceeding clockwise around the ring. The sugar component employs prime notation (1', 2', 3', 4', 5') to distinguish sugar atom positions from base atom positions, preventing nomenclatural confusion. This systematic approach ensures unambiguous identification of modification sites and structural features.

Table 1: Comparative Nomenclatural Systems for E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-dimethoxytrityl-uridine

| Nomenclatural System | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Systematic Name | methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate |

| Common Chemical Name | E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-dimethoxytrityl-uridine |

| Alternative Systematic Designations | (2E)-3-[1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]-2-propenoic acid methyl ester |

Chemical Abstracts Service Registry Number and Molecular Formula Validation

The Chemical Abstracts Service registry number 869355-22-6 serves as the unique identifier for E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-dimethoxytrityl-uridine within the global chemical literature database. This registry number provides an unambiguous reference point for the compound across multiple chemical databases and research publications, ensuring consistent identification regardless of variations in nomenclature or structural representation.

Molecular formula validation confirms the empirical composition as C34H34N2O9, representing a total molecular weight of 614.64 daltons. The formula breakdown reveals 34 carbon atoms contributed by the pyrimidine base, deoxyribose sugar, carbomethoxyvinyl substituent, and dimethoxytrityl protecting group. The two nitrogen atoms originate from the pyrimidine ring system, while the nine oxygen atoms are distributed among the carbonyl groups, hydroxyl functionalities, methoxy substituents, and ether linkages throughout the molecular structure.

The International Chemical Identifier key RLDUYGSOCGOJTP-OYUWMTPXSA-N provides an additional layer of structural verification through its algorithmic generation based on molecular connectivity and stereochemistry. This identifier ensures that the compound can be unambiguously distinguished from structural isomers or closely related analogs that might share similar molecular formulas but differ in atom connectivity or stereochemical configuration.

Table 2: Chemical Identifiers and Molecular Characteristics

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 869355-22-6 |

| Molecular Formula | C34H34N2O9 |

| Molecular Weight | 614.64 daltons |

| International Chemical Identifier Key | Available through database systems |

| Product Classification | Nucleosides and Nucleotides |

| Stereochemical Configuration | (2R,4S,5R) sugar stereochemistry; (E) alkene geometry |

The compound's classification within the broader category of nucleosides and nucleotides reflects its structural relationship to naturally occurring nucleic acid building blocks. This classification system facilitates organization within chemical databases and enables researchers to identify related compounds with similar structural motifs or potential applications. The specific modifications present in this analog, including the 5-position carbomethoxyvinyl substituent and 5'-dimethoxytrityl protection, distinguish it from natural nucleosides while maintaining the fundamental nucleoside structural framework.

Properties

IUPAC Name |

methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N2O9/c1-41-26-14-10-24(11-15-26)34(23-7-5-4-6-8-23,25-12-16-27(42-2)17-13-25)44-21-29-28(37)19-30(45-29)36-20-22(9-18-31(38)43-3)32(39)35-33(36)40/h4-18,20,28-30,37H,19,21H2,1-3H3,(H,35,39,40)/b18-9+/t28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOGVRRZQFYZKP-VTQZAUKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)/C=C/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine (CAS Number: 869355-22-6) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and molecular biology. This compound is characterized by a unique structure that enhances its interaction with biological targets, which may lead to various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C34H34N2O9. Its structure includes a carbomethoxyvinyl group and a dimethoxytrityl (DMT) protecting group, which contributes to its stability and bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C34H34N2O9 |

| Molecular Weight | 594.65 g/mol |

| CAS Number | 869355-22-6 |

| Solubility | Soluble in organic solvents |

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Nucleic Acid Synthesis : The compound can interfere with RNA synthesis by mimicking natural nucleotides, thereby inhibiting viral replication.

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties against specific RNA viruses by disrupting their replication cycle.

- Enzyme Interaction : It may bind to enzymes involved in nucleic acid metabolism, leading to altered cellular processes.

Antiviral Properties

Research indicates that this compound demonstrates significant antiviral activity. In vitro studies have shown that it effectively inhibits the replication of several RNA viruses.

Case Study : A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of this compound against HCV (Hepatitis C Virus). Results indicated a dose-dependent reduction in viral load, suggesting its potential as a therapeutic agent in HCV treatment .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its structural modifications allow it to interact with cellular pathways involved in cancer cell proliferation.

Case Study : In vitro experiments conducted on various cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis markers compared to controls. This suggests a promising role in cancer therapy .

Research Findings

-

Antimicrobial Activity : this compound has shown effectiveness against certain bacterial strains, indicating potential applications in antimicrobial formulations.

Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 - Cellular Uptake Studies : Research indicates efficient cellular uptake of this compound, enhancing its effectiveness as a therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Modifications

Key substituents and their implications:

| Compound | 5-Position Substituent | 5'-Protection | Primary Application |

|---|---|---|---|

| E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine | Carbomethoxyvinyl (ester) | DMT | Oligonucleotide synthesis, probes |

| E-5-(2-Bromovinyl)-2'-deoxyuridine (BV-dUrd) | Bromovinyl (halogenated) | None | Antiviral therapy (HSV, VZV) |

| 5-Iodo-2'-deoxyuridine (IdUrd) | Iodo (halogen) | None | Antiviral, radiosensitizer |

| 5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine | Acrylamido (amine-reactive) | DMT | Oligonucleotide conjugation |

| 5'-O-DMT-2'-fluoro-5-methyluridine | 2'-Fluoro, 5-methyl | DMT | Antiviral (yellow fever virus) |

Carbomethoxyvinyl vs. Halogenated Vinyl Groups :

The carbomethoxyvinyl group in the target compound contrasts with bromo- or iodovinyl groups in antiviral analogs like BV-dUrd and IdUrd. While halogenated vinyl groups enhance antiviral activity by promoting phosphorylation via viral kinases (e.g., HSV thymidine kinase ), the carbomethoxy group introduces ester functionality, enabling nucleophilic reactions or stability under specific conditions. BV-dUrd exhibits higher serum concentrations (40–100 pg/mL) and longer half-lives compared to IdUrd (4–10 pg/mL) in mice , suggesting halogen size and electronegativity influence pharmacokinetics.DMT Protection :

The DMT group in the target compound and acrylamido/DMT derivatives () contrasts with unprotected antiviral nucleosides (e.g., BV-dUrd). DMT is critical for solid-phase oligonucleotide synthesis but must be removed under acidic conditions, limiting in vivo therapeutic use. Unprotected analogs like BV-dUrd are administered directly, achieving higher liver concentrations and lower brain penetration in mice .

Pharmacokinetic and Pharmacodynamic Properties

- BV-dUrd vs. IdUrd :

- BV-dUrd achieves serum peak concentrations 10-fold higher than IdUrd (100 vs. 10 pg/mL) and maintains detectable levels for >5 hours post-oral administration .

- Both compounds require phosphorylation for activation, but BV-dUrd's minimal inhibitory concentration (MIC) against HSV-1 is 0.01–0.02 pg/mL , compared to 0.2 pg/mL for IdUrd .

- This specificity reduces off-target toxicity, a feature shared with BV-dUrd.

Carbomethoxyvinyl Implications : While pharmacokinetic data for the target compound are unavailable, the carbomethoxy group’s lipophilicity may enhance cellular uptake compared to polar halogenated analogs. However, the DMT group’s bulk likely limits bioavailability unless removed during synthesis.

Preparation Methods

General Synthetic Strategy

The preparation involves three key stages:

- Selective protection of the 5'-hydroxyl group with dimethoxytrityl chloride (DMT-Cl)

- Introduction of the 2'-deoxyribose sugar moiety

- Installation of the E-5-(2-carbomethoxyvinyl) substituent on the uracil base

The synthetic route typically starts from uridine or 2'-deoxyuridine derivatives, followed by protection, functional group transformations, and purification.

Preparation of 5'-O-DMT-2'-deoxyuridine Intermediate

A critical intermediate in the synthesis is the 5'-O-DMT-2'-deoxyuridine, which can be prepared by selective protection of the 5'-hydroxyl group of 2'-deoxyuridine with 4,4'-dimethoxytrityl chloride under inert atmosphere and low temperature conditions.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | 2'-deoxyuridine, pyridine, inert gas (N2), 0–5 °C | Protection of 5'-OH with 4,4'-dimethoxytrityl chloride (DMT-Cl) |

| 2 | Stirring for 3–5 hours | Formation of 5'-O-DMT-2'-deoxyuridine |

| 3 | Organic phase washing, concentration, column chromatography | Purification to yield pure intermediate (~98% yield) |

This step is critical for ensuring selective protection without affecting other hydroxyl groups or the base.

Introduction of the E-5-(2-Carbomethoxyvinyl) Group

The installation of the E-5-(2-carbomethoxyvinyl) substituent onto the uracil base is typically achieved via a vinylation reaction at the 5-position of the uridine derivative. The vinyl group is functionalized with a carbomethoxy moiety to enhance the compound's chemical and biological properties.

While detailed protocols for this specific vinylation are limited in publicly available literature, related methods involve:

- Use of substituted alkenyl reagents or vinyl esters under controlled conditions

- Catalysis or activation by Lewis acids or bases to promote regioselective substitution

- Protection of sensitive groups during the reaction to prevent side reactions

The patent literature describes the use of chimeric polynucleotide synthesis methods involving modified nucleosides with positional modifications, including alkenylene or alkynylene linkers, which can be adapted for this vinylation.

Protection and Phosphoramidite Formation for Oligonucleotide Synthesis

After the vinylation step, the compound is further processed to form phosphoramidite derivatives suitable for automated oligonucleotide synthesis.

A representative procedure for preparing phosphoramidite derivatives from 5'-O-DMT-uridine derivatives includes:

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | 5'-O-DMT-2'-O-TBS-uridine, N,N-diisopropylethylamine, CH2Cl2 | Protection of 2'-OH with tert-butyldimethylsilyl chloride (TBS-Cl) |

| 2 | Stirring at room temperature for 24 h | Formation of 2'-O-TBS-5'-O-DMT-uridine |

| 3 | Addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, N-methylimidazole | Phosphitylation at 3'-OH to form phosphoramidite |

| 4 | Purification by silica gel chromatography | Yield ~90% phosphoramidite suitable for DNA synthesis |

This method ensures high selectivity (2':3' regioisomer ratio > 98:2) and purity of the phosphoramidite intermediate.

Alternative Synthetic Routes and Modifications

2'-O-propynyl-uridine derivatives : Similar synthetic strategies involving protection with DMT-Cl and subsequent modification at the sugar or base have been reported, providing insights into reaction conditions and purification protocols that can be adapted for carbomethoxyvinyl derivatives.

Dehydration and coupling steps : The synthesis of sugar-modified nucleosides often involves dehydration reactions to form 2,2'-dehydrated uridine intermediates, followed by coupling with alkynyl or alkenyl silanes under Lewis acid catalysis (e.g., boron trifluoride etherate) to introduce modifications at the 2'-O position.

Summary Table of Key Preparation Steps

| Step No. | Reaction Stage | Key Reagents/Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|

| 1 | 5'-O-DMT protection | 2'-deoxyuridine, DMT-Cl, pyridine, N2, 0–5 °C | ~98% yield | Selective 5'-OH protection |

| 2 | Vinylation at 5-position | Vinyl esters or alkenyl reagents, Lewis acid/base catalysts | Not explicitly reported | Requires controlled regioselectivity |

| 3 | 2'-O-TBS protection | TBS-Cl, N,N-diisopropylethylamine, THF, rt | >95% yield, regioselectivity >98:2 | Protects 2'-OH for phosphitylation |

| 4 | Phosphitylation | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, N-methylimidazole | ~90% yield | Prepares compound for automated synthesis |

| 5 | Purification | Column chromatography (silica gel, gradient elution) | High purity (>95%) | Essential for removing regioisomers/impurities |

Analytical and Purification Techniques

- High-performance liquid chromatography (HPLC) is used extensively to monitor reaction progress and purity, with C18 reverse-phase columns and gradients involving aqueous ammonium bicarbonate and acetonitrile.

- Thin-layer chromatography (TLC) with solvent systems such as dichloromethane/methanol or ethyl acetate/hexane/triethylamine is employed for quick reaction monitoring.

- Column chromatography purification uses gradient elution with dichloromethane/methanol mixtures containing triethylamine to avoid decomposition of sensitive groups.

Research Findings and Observations

- The selective protection of the 5'-hydroxyl group with DMT-Cl is highly efficient under low temperature and inert atmosphere, yielding the desired intermediate in very high yields (~98%).

- Vinylation steps require careful control of reaction conditions to avoid side reactions and ensure the E-configuration of the carbomethoxyvinyl substituent.

- The regioselectivity of silyl protection at the 2'-OH over the 3'-OH is excellent (>98%), which is critical for subsequent phosphoramidite formation.

- The final phosphoramidite derivatives are obtained with high purity and yield, suitable for incorporation into oligonucleotides by solid-phase synthesis.

Q & A

Q. What are the key synthetic considerations for E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine?

The synthesis involves sequential protection of functional groups. The 5'-hydroxyl is protected with a dimethoxytrityl (DMT) group to enable solid-phase oligonucleotide synthesis. The 5-position of uridine is modified with a carbomethoxyvinyl group via a Heck coupling or similar cross-coupling reaction. Purification typically employs reverse-phase HPLC or silica-gel chromatography to achieve >95% purity . Critical parameters include reaction temperature control (<40°C) to prevent DMT cleavage and monitoring coupling efficiency via trityl cation release assays .

Q. How is the compound characterized for purity and structural integrity?

Q. What are the primary research applications of this compound?

It is used to synthesize modified oligonucleotides for:

- Antisense therapy : The carbomethoxyvinyl group enhances base-stacking interactions, improving target RNA binding .

- Probing enzymatic activity : Incorporation into DNA probes to study polymerase fidelity or exonuclease resistance .

Advanced Research Questions

Q. How does the carbomethoxyvinyl modification influence oligonucleotide stability and hybridization?

Comparative studies using thermal denaturation (Tm) assays reveal that the bulky carbomethoxyvinyl group reduces duplex stability by ~2–4°C due to steric hindrance. However, it increases resistance to nucleases by ~30% compared to unmodified uridine, as shown in serum stability assays . For precise structure-activity relationships, systematic substitutions (e.g., replacing carbomethoxy with ethoxycarbonyl) are recommended .

Q. What experimental strategies resolve contradictory data on polymerase incorporation efficiency?

Discrepancies in polymerase activity (e.g., Klenow fragment vs. Taq polymerase) can arise from the carbomethoxyvinyl group’s steric effects. To address this:

- Use pre-steady-state kinetics to measure incorporation rates (kₚₒₗ and Kd).

- Perform molecular dynamics simulations to visualize steric clashes with polymerase active sites .

- Validate with primer extension assays under varying Mg²⁺ concentrations .

Q. How can metabolic stability of oligonucleotides containing this modified nucleoside be assessed?

- In vitro : Incubate with human liver microsomes (HLMs) and quantify degradation via LC-MS/MS. The carbomethoxy group may reduce oxidation compared to unmodified uridine .

- In vivo : Use radiolabeled (³H or ¹⁴C) compounds in rodent models to track excretion and metabolite profiles .

Methodological Challenges and Solutions

Q. How to optimize coupling efficiency during solid-phase synthesis?

Low coupling efficiency (<98%) can result from DMT group instability or steric hindrance. Solutions include:

- Using ultramild deblocking conditions (3% dichloroacetic acid in dichloromethane) to preserve the DMT group.

- Extending coupling times (180–300 seconds) with activators (e.g., 5-ethylthio-1H-tetrazole) .

Q. What analytical methods detect byproducts from incomplete deprotection?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.